molecular formula C12H10F5NO4S B13577845 5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole

5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B13577845
M. Wt: 359.27 g/mol
InChI Key: VJJMDFZXLRJBTL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole is a complex organic compound characterized by its unique structural features. This compound contains a 1,2-oxazole ring, a pentafluorophenoxy group, and a methanesulfonyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole typically involves multiple steps. One common approach is the reaction of 5,5-dimethyl-4,5-dihydro-1,2-oxazole with a suitable sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The pentafluorophenoxy group can be introduced through a nucleophilic substitution reaction using pentafluorophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can result in the inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole: shares similarities with other sulfonyl-containing oxazoles and fluorinated aromatic compounds.

Uniqueness

  • The presence of the pentafluorophenoxy group imparts unique electronic properties, making it distinct from other compounds with similar core structures. This can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H10F5NO4S

Molecular Weight

359.27 g/mol

IUPAC Name

5,5-dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methylsulfonyl]-4H-1,2-oxazole

InChI

InChI=1S/C12H10F5NO4S/c1-12(2)3-5(18-22-12)23(19,20)4-21-11-9(16)7(14)6(13)8(15)10(11)17/h3-4H2,1-2H3

InChI Key

VJJMDFZXLRJBTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)S(=O)(=O)COC2=C(C(=C(C(=C2F)F)F)F)F)C

Origin of Product

United States

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